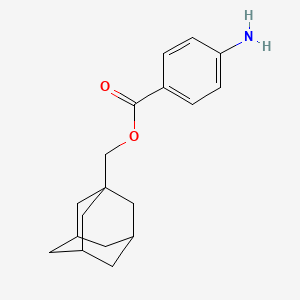
1-Adamantylmethyl 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantylmethyl 4-aminobenzoate is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.4 g/mol . This compound is known for its unique structure, which combines the adamantane moiety with a 4-aminobenzoate group. The adamantane structure is a diamondoid, characterized by its high stability and rigidity, making it a valuable building block in various chemical applications .
Mecanismo De Acción
Target of Action
It is known that benzoate compounds, such as 4-aminobenzoic acid, act on nerve endings and nerve trunks . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
1-Adamantylmethyl 4-aminobenzoate, like other benzoate compounds, likely interacts with its targets by reducing the passage of sodium ions through the sodium ion channel . This action affects the membrane potential and blocks the conduction of nerve impulses . As a result, local anesthetics can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
Aminobenzoates, such as 4-aminobenzoic acid, are known to be building blocks for a wide range of microbial natural products . They derive from the central shikimate pathway metabolite chorismate .
Result of Action
Benzoate compounds are known to have a local anesthetic effect . They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes them convenient for local surgery and treatment .
Action Environment
It is known that the efficacy of local anesthetics can be influenced by factors such as the ph of the environment, the presence of inflammation, and the specific tissue type .
Métodos De Preparación
The synthesis of 1-Adamantylmethyl 4-aminobenzoate typically involves the esterification of 1-adamantylmethanol with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, with the reaction being conducted at room temperature to avoid decomposition of the reactants or products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1-Adamantylmethyl 4-aminobenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
1-Adamantylmethyl 4-aminobenzoate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1-Adamantylmethyl 4-aminobenzoate can be compared with other adamantane derivatives and benzoate esters:
The uniqueness of this compound lies in its combination of the adamantane and 4-aminobenzoate groups, which confer enhanced stability, bioavailability, and versatility in various applications .
Propiedades
IUPAC Name |
1-adamantylmethyl 4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c19-16-3-1-15(2-4-16)17(20)21-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZAFEKEAUUIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














